molecular formula C20H22ClFN2O4 B5973171 5-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-hydroxy-3-prop-2-enylhex-5-en-2-yl)-1,2-oxazole-3-carboxamide

5-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-hydroxy-3-prop-2-enylhex-5-en-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B5973171
M. Wt: 408.8 g/mol
InChI Key: BRLUHMBELPBVAK-UHFFFAOYSA-N
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Description

5-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-hydroxy-3-prop-2-enylhex-5-en-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-fluorophenoxy group, a hydroxy-prop-2-enylhexenyl group, and an oxazole carboxamide moiety.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-hydroxy-3-prop-2-enylhex-5-en-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O4/c1-4-8-20(26,9-5-2)13(3)23-19(25)17-11-15(28-24-17)12-27-18-7-6-14(22)10-16(18)21/h4-7,10-11,13,26H,1-2,8-9,12H2,3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLUHMBELPBVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC=C)(CC=C)O)NC(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-hydroxy-3-prop-2-enylhex-5-en-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

5-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-hydroxy-3-prop-2-enylhex-5-en-2-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-hydroxy-3-prop-2-enylhex-5-en-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-chloro-4-fluorophenoxy)methyl]-N-(3-hydroxy-3-prop-2-enylhex-5-en-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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